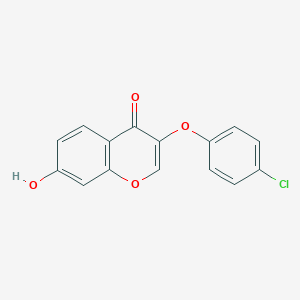

4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

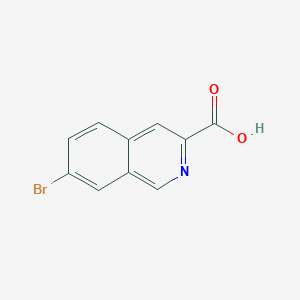

4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- (4H-1-BP-4-CP-7-OH) is a synthetic compound derived from the benzopyran class of compounds. It is a small molecule that has been studied for its potential applications in various scientific research areas. This compound has been studied for its ability to act as an inhibitor of certain enzymes and as an agonist of certain receptors, as well as its potential to act as an antioxidant. Additionally, 4H-1-BP-4-CP-7-OH has been investigated for its potential to act as a chemopreventive agent.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is suggested that it may act similarly to chlorphenesin, which is a muscle relaxant that blocks nerve impulses (or pain sensations) that are sent to the brain .

Biochemical Pathways

Related compounds such as chlorophenols have been shown to be degraded by various microbial groups including bacteria, fungi, actinomycetes, and yeast . The initial steps that occur before degradation of such aromatic chemicals occurs, the various mode or mechanism of action with the various enzymes required for the breakdown have been studied .

Pharmacokinetics

A related compound, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), has been shown to have high intestinal absorption (>95%) and medium human ether-a-go-go related gene (herg) k+ channel inhibition risks .

Result of Action

Related compounds such as chlorphenesin are known to have muscle relaxant effects, blocking nerve impulses or pain sensations that are sent to the brain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(4-chlorophenoxy)-7-hydroxy-4H-chromen-4-one. For example, a related compound, (4-chlorophenoxy)acetic acid, is highly soluble in water and quite volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . It is also a recognized irritant and has a relatively low toxicity to fish .

Propriétés

IUPAC Name |

3-(4-chlorophenoxy)-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWKGGSODHYGIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160420 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137987-94-1 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(4-chlorophenoxy)-7-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)